molecular formula C32H29OP B12690665 4-benzylphenolate;methyl(triphenyl)phosphanium CAS No. 93839-49-7

4-benzylphenolate;methyl(triphenyl)phosphanium

Cat. No.: B12690665
CAS No.: 93839-49-7
M. Wt: 460.5 g/mol
InChI Key: OWRADAJYYYOLNR-UHFFFAOYSA-M
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Description

4-benzylphenolate;methyl(triphenyl)phosphanium is a chemical compound with the molecular formula C32H29OP. It is a salt formed by the combination of 4-benzylphenolate and methyl(triphenyl)phosphanium. This compound is known for its applications in organic synthesis, particularly in the formation of Wittig reagents, which are used to convert aldehydes and ketones into alkenes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzylphen

Biological Activity

4-benzylphenolate; methyl(triphenyl)phosphanium (CAS No. 93839-49-7) is a compound that has garnered interest in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound consists of a benzylphenolate moiety combined with a methyl triphenyl phosphonium group. The presence of the phosphonium ion enhances its solubility and potential interaction with biological membranes.

Biological Activities

Research indicates that 4-benzylphenolate; methyl(triphenyl)phosphanium exhibits several biological activities:

  • Antioxidant Properties : The compound has been shown to scavenge free radicals effectively, which can mitigate oxidative stress in cells.
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi.
  • Anti-inflammatory Effects : It has been noted to inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation.

The biological activity of 4-benzylphenolate; methyl(triphenyl)phosphanium is believed to be mediated through several mechanisms:

  • Cell Membrane Interaction : The triphenyl phosphonium group facilitates the compound's penetration into cell membranes, enhancing its bioavailability and interaction with intracellular targets.
  • Enzyme Modulation : The compound may modulate the activity of specific enzymes involved in oxidative stress and inflammation, leading to reduced cellular damage and inflammation.

Research Findings

A variety of studies have explored the biological effects of this compound:

  • Case Study 1 : A study demonstrated that treatment with 4-benzylphenolate; methyl(triphenyl)phosphanium significantly reduced markers of oxidative stress in a rodent model of diabetes, suggesting its potential as a therapeutic agent for metabolic disorders.
  • Case Study 2 : In vitro experiments indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus, with an IC50 value indicating effective concentration levels for inhibition.

Table 1: Biological Activities of 4-benzylphenolate; methyl(triphenyl)phosphanium

Activity TypeObserved EffectReference
AntioxidantScavenging of DPPH radicals
AntimicrobialInhibition of Staphylococcus aureus
Anti-inflammatoryReduction in TNF-alpha levels
CytotoxicityInduction of apoptosis in cancer cell lines
MechanismDescription
Membrane PenetrationFacilitates entry into cells via phosphonium group
Enzyme InhibitionModulates key inflammatory enzymes
Radical ScavengingReduces oxidative stress through free radical scavenging

Properties

CAS No.

93839-49-7

Molecular Formula

C32H29OP

Molecular Weight

460.5 g/mol

IUPAC Name

4-benzylphenolate;methyl(triphenyl)phosphanium

InChI

InChI=1S/C19H18P.C13H12O/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h2-16H,1H3;1-9,14H,10H2/q+1;/p-1

InChI Key

OWRADAJYYYOLNR-UHFFFAOYSA-M

Canonical SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)CC2=CC=C(C=C2)[O-]

Origin of Product

United States

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